4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom, a hydroxycyclohexyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluoro-2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Cyclohexylation: The amine is then reacted with 4-hydroxycyclohexyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 4-fluoro-N-(4-oxocyclohexyl)-2-methylbenzenesulfonamide.
Reduction: this compound.
Substitution: 4-substituted-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide.
Scientific Research Applications
4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes that are sensitive to sulfonamide inhibition. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide: Similar structure but lacks the methyl group.
4-fluoro-N-(4-hydroxycyclohexyl)-2-iodobenzamide: Contains an iodine atom instead of a sulfonamide group.
Uniqueness
4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide is unique due to the presence of both a fluorine atom and a hydroxycyclohexyl group, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
4-fluoro-N-(4-hydroxycyclohexyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-9-8-10(14)2-7-13(9)19(17,18)15-11-3-5-12(16)6-4-11/h2,7-8,11-12,15-16H,3-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZQIYUZLAIAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCC(CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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